4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Description
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVPXYPKQWEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach to Pyrazole Derivatives
The core pyrazole ring in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and diketones or related carbonyl compounds. Several well-established methods are applicable:
Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives: This classical method involves reacting 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines to yield polysubstituted pyrazoles. For example, condensation of ethyl acetoacetate with phenylhydrazine under nano-ZnO catalysis has been shown to produce 1,3,5-substituted pyrazoles efficiently with high yields (~95%) and short reaction times. Optimization of solvent conditions, such as using aprotic dipolar solvents with added HCl, can improve yields and reaction rates by facilitating dehydration steps in the cyclocondensation process.
Cyclocondensation of Acetylenic Ketones with Hydrazine Derivatives: This method involves the reaction of acetylenic ketones with hydrazines to form pyrazoles, sometimes leading to regioisomeric mixtures. Catalytic systems, such as copper triflate combined with ionic liquids, have been employed to improve regioselectivity and yields in related pyrazole syntheses.
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds: This approach uses diazo compounds and alkynes in the presence of catalysts (e.g., zinc triflate) to form pyrazoles via cycloaddition reactions. The reaction conditions are typically mild, with good yields (up to 89%), and the procedure is straightforward and synthetically useful.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
The cyclocondensation step benefits from using aprotic dipolar solvents (e.g., DMF, NMP) with added HCl to accelerate dehydration and improve yields.
Nano-catalysts such as nano-ZnO have been reported to enhance reaction rates and yields in pyrazole synthesis, offering greener and more efficient protocols.
Alkylation steps require careful control of stoichiometry and base strength to avoid over-alkylation or side reactions.
Amidination reactions to form carboximidamide groups are sensitive to moisture and pH; optimized conditions ensure high purity and yield of the amidine functionality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The substitution of the pyrazole group in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
-
Antimicrobial Properties
- The compound has also been explored for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
- Enzyme Inhibition
Agricultural Applications
- Herbicide Development
- Fungicide and Insecticide
Chemical Synthesis and Research
- Precursor in Organic Synthesis
- Research on New Derivatives
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes in the pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide Dihydrochloride
This compound differs only in the substitution position of the pyrazole-methyl group on the benzene ring (3- vs. 4-position). Key distinctions include:
- Meta-substitution (3-position) introduces asymmetry, which may reduce interaction efficiency with certain targets .
- Synthetic Accessibility : The para-substituted isomer is often more straightforward to synthesize due to reduced steric hindrance during coupling reactions.
| Property | 4-Substituted Isomer | 3-Substituted Isomer |
|---|---|---|
| Substitution Position | Para (4-position) | Meta (3-position) |
| Electronic Distribution | Symmetric | Asymmetric |
| Synthetic Yield (Typical) | Higher | Moderate |
4-(4-Butyl-3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(4-Chlorophenyl)carbamoyl]-3-pyridinesulfonamide
This sulfonamide derivative () shares a pyrazole core but differs significantly in functional groups and scaffold:
- Functional Groups: The sulfonamide and 4-chlorophenyl carbamoyl groups contrast with the carboximidamide of the target compound. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while carboximidamides may target receptors like kinases.
- Physicochemical Properties: Melting Point: 138–142°C ( compound) vs. likely higher for the dihydrochloride salt due to ionic character.
Biological Activity
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes a pyrazole moiety known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H17ClN4
- Molecular Weight : 264.76 g/mol
- CAS Number : 1221722-47-9
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit submicromolar antiproliferative activity against cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit mTORC1 activity, which is crucial in regulating cell growth and proliferation .
- Autophagy Modulation : Some studies suggest that derivatives of the pyrazole structure can modulate autophagy, a process that plays a significant role in cancer biology. These compounds may disrupt autophagic flux and enhance autophagy under certain conditions, potentially leading to increased cancer cell death .
- Phosphodiesterase Inhibition : Compounds with similar functional groups have been explored as phosphodiesterase (PDE) inhibitors. PDE inhibitors are known for their roles in enhancing cyclic AMP signaling, which can have various therapeutic effects including anti-inflammatory actions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of pyrazole derivatives, it was found that certain compounds demonstrated significant antiproliferative effects on pancreatic cancer cells (MIA PaCa-2). These compounds not only inhibited cell growth but also induced autophagy and apoptosis through mTORC1 pathway modulation .
Q & A
Q. What are the standard synthetic routes for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: React 3,5-dimethylpyrazole with a benzyl halide derivative under nucleophilic substitution conditions to form the pyrazole-benzyl intermediate.
- Step 2: Introduce the carboximidamide group via condensation with cyanamide or nitrile derivatives, followed by acid hydrolysis.
- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form. Key reagents include DMF as a solvent and triethylamine as a base. Purification employs column chromatography (silica gel, methanol/dichloromethane eluent) .
Table 1: Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Temperature | 60–80°C (Step 1), room temp (Step 3) |
| Reaction Time | 12–24 hours (Step 1) |
| Yield Optimization | Use excess benzyl halide (1.2 eq) |
Q. How is the compound structurally characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis using SHELXL ( ) refines bond lengths and angles, confirming the pyrazole-benzene linkage and dihydrochloride salt formation.
- NMR Spectroscopy: H NMR (DMSO-d6) identifies methyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms the carboximidamide carbon (δ 165–170 ppm) .
- Mass Spectrometry: ESI-MS shows [M+H] at m/z 275.2 (free base) and [M+2Cl] for the salt .
Q. What functional groups dictate its reactivity?
Methodological Answer:
- Pyrazole Ring: Participates in coordination chemistry (e.g., metal complexation for catalytic studies).
- Carboximidamide Group: Acts as a hydrogen bond donor/acceptor, influencing solubility and biological interactions. Reactivity is assessed via nucleophilic substitution at the benzyl position and pH-dependent stability (tested in buffers from pH 2–10) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray data in structural analysis?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-Temperature NMR: To detect tautomeric equilibria (e.g., pyrazole ring proton shifts).
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths from SHELXL-refined X-ray data .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., HCl···N hydrogen bonds) to explain crystal packing .
Q. What challenges arise in optimizing synthetic yield for scale-up?
Methodological Answer:
- Byproduct Formation: Competing reactions during benzylation (e.g., di-substitution) are minimized using controlled stoichiometry (1:1.05 ratio of pyrazole to benzyl halide).
- Salt Precipitation: Dihydrochloride formation requires slow HCl addition to avoid localized acid degradation.
- Purification: Scale-up uses recrystallization (ethanol/water) instead of chromatography. Yield improvements (from 45% to 68%) are achieved via microwave-assisted synthesis (100°C, 30 min) .
Q. How is hydrogen bonding analyzed in the crystal lattice?
Methodological Answer:
- X-ray Diffraction: SHELXL refines H-bond distances (e.g., N–H···Cl interactions at 2.8–3.0 Å).
- PLATON Analysis: Generates H-bond topology diagrams, revealing a 3D network stabilized by bifurcated Cl⁻ interactions .
Table 2: Hydrogen Bond Parameters
| Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···Cl (Primary) | 2.85 | 165 |
| N–H···Cl (Secondary) | 3.02 | 155 |
Q. What methodologies assess its potential pharmacological activity?
Methodological Answer:
- In Vitro Assays: Enzyme inhibition (e.g., kinase assays using ADP-Glo™) and cytotoxicity (MTT assay on cancer cell lines).
- Molecular Docking: AutoDock Vina models interactions with target proteins (e.g., EGFR kinase, PDB ID 2LK ).
- ADME Prediction: SwissADME predicts logP (~1.8) and intestinal absorption (>80%), guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
